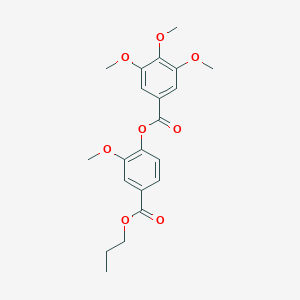![molecular formula C22H21N3O3 B309440 2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309440.png)
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
EMA401 selectively inhibits the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. By blocking this channel, EMA401 reduces the transmission of pain signals to the brain, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
EMA401 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from damage, and reduction of inflammation in the brain. It has also been shown to have analgesic effects, making it a potential treatment for chronic pain conditions.
実験室実験の利点と制限
EMA401 has several advantages for lab experiments, including its high selectivity for the P2X3 ion channel, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in water and its high cost may pose limitations for some experiments.
将来の方向性
There are several potential future directions for the research of EMA401. These include further studies on its mechanism of action, its potential applications in other fields such as autoimmune diseases and depression, and the development of more efficient synthesis methods to reduce its cost and increase its availability. Additionally, the development of EMA401 derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
合成法
The synthesis of EMA401 involves a multi-step process that includes the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2-ethoxybenzoyl chloride to form EMA401.
科学的研究の応用
EMA401 has been studied extensively for its potential applications in various fields, including pain management, cancer treatment, and neurodegenerative diseases. In pain management, EMA401 has been shown to selectively inhibit the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain.
In cancer treatment, EMA401 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of certain chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative diseases, EMA401 has been shown to protect neurons from damage and improve cognitive function. It has also been shown to reduce inflammation in the brain, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-ethoxy-N-[3-[(4-methylpyridin-2-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-19-10-5-4-9-18(19)22(27)24-17-8-6-7-16(14-17)21(26)25-20-13-15(2)11-12-23-20/h4-14H,3H2,1-2H3,(H,24,27)(H,23,25,26) |
InChIキー |
NSMVWPCFCANLDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CC(=C3)C |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)